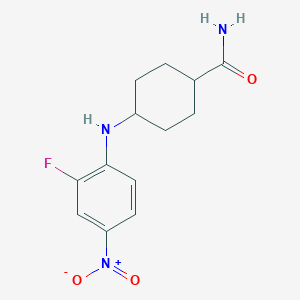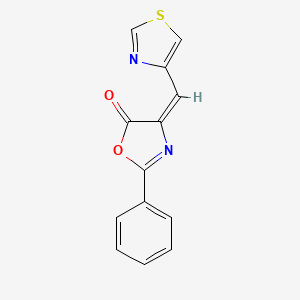![molecular formula C16H20N2O B7571726 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a methoxypiperidine moiety at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 8-chloromethylquinoline with 4-methoxypiperidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 8-chloromethylquinoline and 4-methoxypiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 8-chloromethylquinoline is added to a solution of 4-methoxypiperidine and the base in the solvent. The mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete.
Workup: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.
化学反应分析
Types of Reactions
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The methoxypiperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline compounds.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 8-[(4-Methoxypiperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a similar quinoline ring structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its antimicrobial properties.
4-Methoxyquinoline: A derivative with a methoxy group at the 4-position, used in various chemical syntheses.
Uniqueness
8-[(4-Methoxypiperidin-1-yl)methyl]quinoline is unique due to the presence of the methoxypiperidine moiety at the 8-position, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other quinoline derivatives.
属性
IUPAC Name |
8-[(4-methoxypiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-19-15-7-10-18(11-8-15)12-14-5-2-4-13-6-3-9-17-16(13)14/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJSNSVWDHCPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571666.png)
![N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)
![5-[(3-Acetamidophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571686.png)
![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)
![(3-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7571715.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
